

what is Fulacimstat chymase inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

Cat. No.: S528537

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Compound Profile and Key Data

The table below summarizes the core characteristics of **fulacimstat**:

Attribute	Description
INN Name	Fulacimstat [1]
Code Name	BAY 1142524 [2]
CAS Number	1488354-15-9 [3] [1]
Molecular Formula	$C_{23}H_{16}F_3N_3O_6$ [3] [1]
Molecular Weight	487.38 g/mol [3]
Mechanism of Action	Potent, selective inhibitor of chymase (a serine protease) [2]
Administration	Oral [3]

Preclinical and Pharmacological Data

Extensive preclinical studies characterized the potency, selectivity, and initial therapeutic rationale for **fulacimstat**.

Parameter	Preclinical Findings
In Vitro Potency (IC ₅₀)	Human chymase: 4 nM; Hamster chymase: 3 nM [3]

| **In Vivo Efficacy (Animal Models) | Myocardial Infarction (Hamsters):** Reduced cardiac fibrosis and end-diastolic pressure, improved contractility and relaxation. No effect on blood pressure or heart rate [3]. **Isoprenaline-induced Fibrosis (Hamsters):** Dose-dependently reduced cardiac fibrosis area [3]. || **Original Therapeutic Rationale** | Inhibit chymase-mediated formation of Angiotensin II and TGF- β in damaged heart tissue, thereby mitigating adverse cardiac remodeling and fibrosis [2] [4]. || **Selectivity** | Selective for chymase over other serine proteases like trypsin, plasmin, and thrombin (demonstrated with the initial screening hit) [4]. |

The following diagram illustrates the original and newly discovered mechanisms of chymase that **fulacimstat** inhibits.

This diagram shows how **fulacimstat** blocks chymase activity, which was originally targeted to prevent fibrosis and remodeling [2] [4] [5], and more recently to prevent plasmin inactivation within thrombi [2].

Clinical Trial Outcomes

Fulacimstat advanced to Phase IIa clinical trials for its original indication, with the following outcomes:

Trial Name	Phase	Patient Population	Key Results
CHIARA MIA 1 [6]	I	Stable patients with Left Ventricular Dysfunction (LVD) post-MI	Safe and well-tolerated at all doses tested (5 mg & 10 mg BID, 25 mg BID, 50 mg QD). No clinically relevant effects on vital signs or potassium. Achieved therapeutic plasma concentrations.

Trial Name	Phase	Patient Population	Key Results
CHIARA MIA 2 [7]	Ila	Patients after first acute ST-segment Elevation Myocardial Infarction (STEMI)	No efficacy on primary endpoints (left ventricular function and infarct size) after 6 months of treatment, despite achieving target plasma levels. Safety profile was confirmed.

Research Revival and New Therapeutic Potential

Following the neutral clinical results for cardiac remodeling, a new biological role for chymase was discovered, reigniting interest in **fulacimstat** [2] [8].

- **New Mechanism:** Research revealed that chymase is present in thrombi and **inactivates plasmin**, the body's key enzyme for breaking down clots. Inhibiting chymase with a drug like **fulacimstat** protects plasmin, enhancing clot breakdown from within without significantly affecting bleeding time [2] [4].
- **New Potential Indications:** This positions **fulacimstat** as a potential **profibrinolytic (clot-busting) agent with a potentially low bleeding risk** for acute thrombotic conditions like [2] [8]:
 - Stroke
 - Pulmonary Embolism
 - Venous Thrombosis

Summary

Fulacimstat is a well-characterized oral chymase inhibitor with a strong safety profile. Its journey highlights how a compound can be repurposed based on new scientific insights. While it did not meet endpoints for post-heart attack remodeling, its novel pro-fibrinolytic mechanism offers a promising pathway for safer treatments for thrombotic diseases.

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References

1. fulacimstat (BAY 1142524) [drughunter.com]
2. Discovery and Preclinical Characterization of Fulacimstat ... [pubmed.ncbi.nlm.nih.gov]
3. Fulacimstat (BAY1142524) | Chymase Inhibitor [medchemexpress.com]
4. Discovery and Preclinical Characterization of Fulacimstat ... [pmc.ncbi.nlm.nih.gov]
5. Chymase as a Possible Therapeutic Target for ... [mdpi.com]
6. Safety and Tolerability of the Chymase Inhibitor Fulacimstat ... [pubmed.ncbi.nlm.nih.gov]
7. Effects of the chymase inhibitor fulacimstat on adverse ... [sciencedirect.com]
8. The Re-emergence of Chymase Inhibitors [pubmed.ncbi.nlm.nih.gov]

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